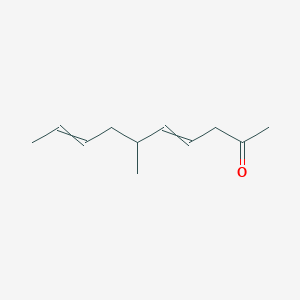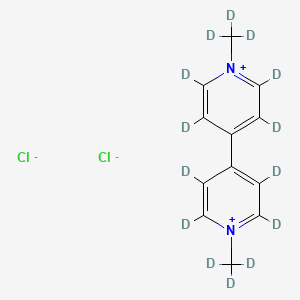
Methyl viologen-D14 dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is classified as a viologen, a family of redox-active heterocycles. This compound is widely used as a herbicide due to its quick-acting and non-selective properties, killing green plant tissue on contact. it is also highly toxic to humans and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl viologen-D14 dichloride can be synthesized through the reaction of 4,4'-bipyridine with methyl iodide in the presence of a strong base. The reaction conditions typically involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl viologen-D14 dichloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation Products: The oxidation of this compound can lead to the formation of various oxidized derivatives, including quinones and hydroquinones.
Reduction Products: Reduction reactions typically yield the corresponding reduced forms of the compound.
Substitution Products: Substitution reactions can result in the formation of different substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl viologen-D14 dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an electron transfer agent in studies involving redox reactions and as a mediator in the synthesis of nanomaterials.
Biology: The compound is employed in biological research to study electron transfer processes in biological systems and to investigate the effects of oxidative stress on cells.
Medicine: this compound is used in medical research to explore its potential as a therapeutic agent in conditions related to oxidative stress and mitochondrial dysfunction.
Industry: It is utilized in the production of ultrasmall bimetallic nanocatalysts, which have applications in various industrial processes.
Mechanism of Action
The mechanism by which methyl viologen-D14 dichloride exerts its effects involves its redox-active properties. The compound can undergo reversible oxidation and reduction, producing superoxide anions (O2-) in the process. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death.
Molecular Targets and Pathways Involved:
Mitochondria: this compound targets mitochondrial components, disrupting the electron transport chain and leading to the generation of reactive oxygen species.
Cell Membranes: The compound can also interact with cell membranes, causing lipid peroxidation and membrane damage.
Comparison with Similar Compounds
Ethyl viologen
Propyl viologen
Butyl viologen
Pentyl viologen
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C12H14Cl2N2 |
|---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-1-(trideuteriomethyl)pyridin-1-ium-4-yl]-1-(trideuteriomethyl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D;; |
InChI Key |
FIKAKWIAUPDISJ-JXTDZQNLSA-L |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


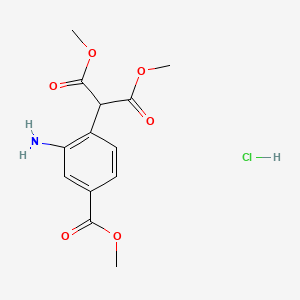
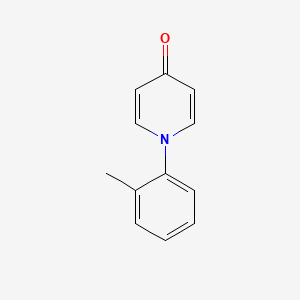
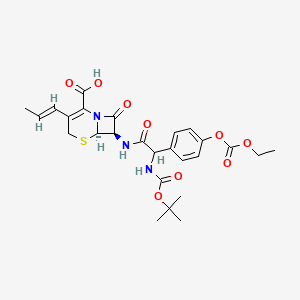
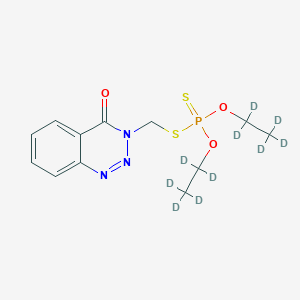

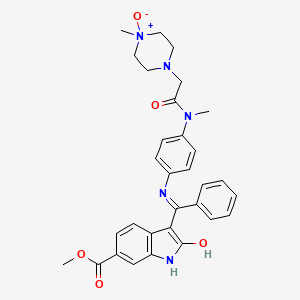
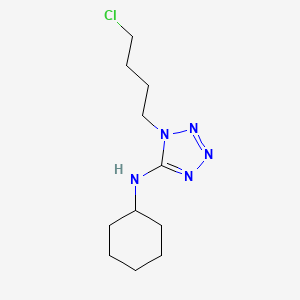
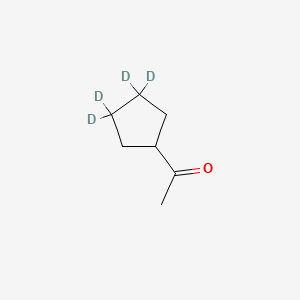
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B15352257.png)
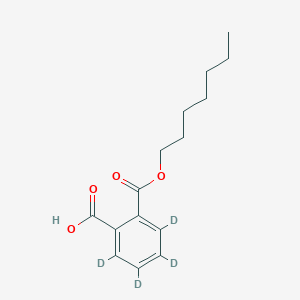

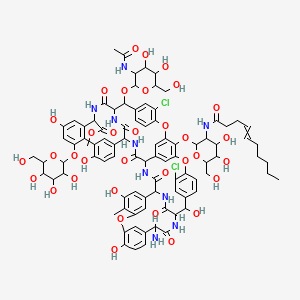
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15352283.png)
